5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione
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Overview
Description
5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indoline-2,3-dione core with a 4-(methylsulfonyl)phenyl substituent, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfonyl)aniline and isatin.
Condensation Reaction: The 4-(methylsulfonyl)aniline undergoes a condensation reaction with isatin in the presence of a suitable catalyst, such as acetic acid, to form the desired indoline-2,3-dione derivative.
Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)indoline-2,3-dione: Lacks the sulfonyl group, resulting in different chemical and biological properties.
5-(4-Chlorophenyl)indoline-2,3-dione: Contains a chlorine substituent instead of a methylsulfonyl group, leading to variations in reactivity and biological activity.
5-(4-Nitrophenyl)indoline-2,3-dione: Features a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness
The presence of the 4-(methylsulfonyl)phenyl group in 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. These characteristics can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H11NO4S |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-(4-methylsulfonylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO4S/c1-21(19,20)11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI Key |
AJOAKRQXHCGFOF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
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